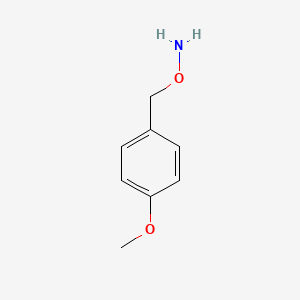

O-(4-Méthoxybenzyl)hydroxylamine

Vue d'ensemble

Description

O-(4-Methoxybenzyl)hydroxylamine is a chemical compound that has been utilized in various synthetic applications. It serves as a protecting group for carboxylic acids and hydroxyl groups in synthetic organic chemistry. The compound's utility is highlighted by its ability to undergo selective deprotection under specific conditions, which is advantageous in multi-step synthesis processes.

Synthesis Analysis

The synthesis of derivatives of O-(4-Methoxybenzyl)hydroxylamine has been reported in the literature. For instance, N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine reacts with primary alkyl halides to yield protected hydroxylamines. These can be deprotected to form N-monoalkylated hydroxylamines, such as N-benzylhydroxylamine, through the cleavage of N-tosyl- and O-2,4,6-trimethylbenzyl groups using hydrogen bromide in acetic acid . Additionally, 4-methoxy-α-methylbenzyl esters, which are related to O-(4-Methoxybenzyl)hydroxylamine, can be hydrolyzed by DDQ, demonstrating the compound's compatibility with sensitive functional groups .

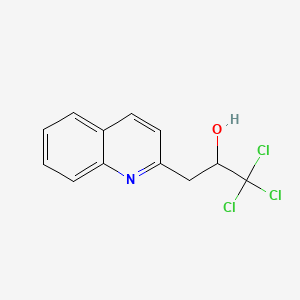

Molecular Structure Analysis

The molecular structure of O-(4-Methoxybenzyl)hydroxylamine derivatives can be inferred from their reactivity and the structures of related compounds. For example, the structure of O-(diphenylphosphinyl)hydroxylamine, a related compound, was deduced from its chemical reactions, suggesting that the molecular structure of O-(4-Methoxybenzyl)hydroxylamine derivatives can also be characterized by their reactivity patterns .

Chemical Reactions Analysis

O-(4-Methoxybenzyl)hydroxylamine and its derivatives participate in various chemical reactions. The compound has been used as a new protecting group for the 2'-hydroxyl group of adenosine, which can be removed by triphenylmethyl fluoroborate to yield deblocked oligoribonucleotides . Furthermore, N-(4-methoxybenzyl)-o-benzenedisulfonimide, a derivative, reacts with alcohols or phenols to form 4-methoxybenzyl ethers, and with primary alkylamines to yield the corresponding alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of O-(4-Methoxybenzyl)hydroxylamine derivatives can be diverse, depending on the specific substituents and reaction conditions. For example, the title compound in one study, a derivative of O-(4-Methoxybenzyl)hydroxylamine, crystallizes in a monoclinic polymorph and exhibits intramolecular hydrogen bonding . Another study describes a compound used as a chiral catalyst in addition reactions, highlighting the importance of the molecular structure in determining its physical properties and reactivity .

Applications De Recherche Scientifique

Synthèse de Composés Azotés

O-(4-Méthoxybenzyl)hydroxylamine : est largement utilisé dans la synthèse de composés azotés, qui sont présents dans les produits naturels et les agents pharmaceutiques. La capacité à former efficacement des liaisons carbone-azote est cruciale en chimie organique, et ce composé sert d'agent aminant électrophile dans de telles réactions .

Formation de Liaisons C–N Catalysée par des Métaux de Transition

Ce composé joue un rôle important dans les réactions de formation de liaisons C–N catalysées par des métaux de transition. Ces réactions sont fondamentales pour créer une variété de molécules organiques et de produits pharmaceutiques, où This compound agit comme un agent aminant électrophile polyvalent .

Intermédiaires Pharmaceutiques

Dans l'industrie pharmaceutique, This compound est utilisé comme intermédiaire. Son rôle est essentiel dans le développement et la synthèse de divers médicaments, soulignant son importance en chimie médicinale .

Recherche et Analyse Chimiques

Le composé est utilisé dans la recherche et l'analyse chimiques, servant d'intermédiaire qui facilite l'étude et la création de structures chimiques complexes. Il est particulièrement utile dans les environnements de recherche où une manipulation chimique précise est requise .

Applications en Science des Matériaux

This compound : est également pertinent dans la recherche en science des matériaux. Les scientifiques exploitent ses propriétés pour développer de nouveaux matériaux présentant des caractéristiques spécifiques, telles qu'une durabilité ou une conductivité améliorées .

Chromatographie

Dans les processus chromatographiques, ce composé peut être utilisé pour modifier les propriétés de détection. Il est bénéfique en chimie analytique, où il aide à la séparation et à l'analyse de mélanges en modifiant l'interaction entre l'analyte et le milieu chromatographique .

Synthon en Synthèse Organique

En tant que synthon, This compound est précieux pour la construction de molécules organiques complexes. Il fournit un bloc de construction fiable que les chimistes peuvent utiliser pour assembler des structures plus grandes et plus complexes .

Stockage d'Agents Oxydants

En raison de sa stabilité, This compound convient à l'utilisation dans le stockage d'agents oxydants. Il contribue à maintenir l'intégrité de ces agents, en veillant à ce qu'ils restent efficaces au fil du temps .

Safety and Hazards

“O-(4-Methoxybenzyl)hydroxylamine” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Relevant Papers

The relevant papers retrieved discuss the use of O-benzoylhydroxylamines, a related class of compounds, in transition metal-catalyzed C–N bond formation reactions . They highlight the key contributions to the recent transition metal-catalyzed C–N bond formation reactions using O-benzoylhydroxylamines as an aminating agent and their relevant mechanistic insights .

Mécanisme D'action

Biochemical Pathways

The compound likely interacts with multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be 1.93 , which could influence its bioavailability.

Propriétés

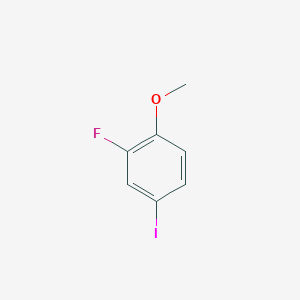

IUPAC Name |

O-[(4-methoxyphenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSMBIBGGPSEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175250 | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21038-22-2 | |

| Record name | O-[(4-Methoxyphenyl)methyl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21038-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

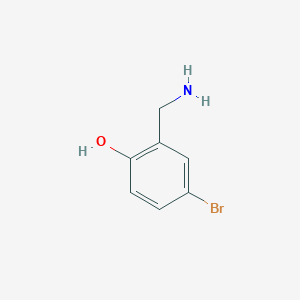

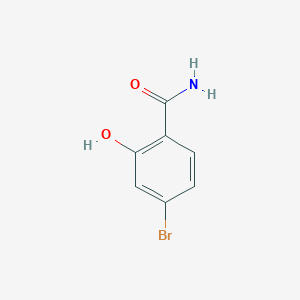

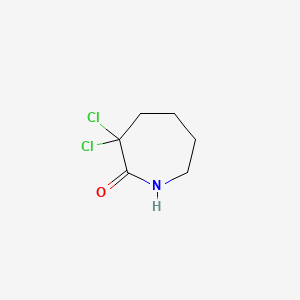

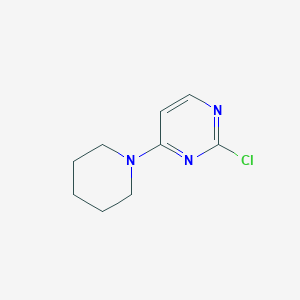

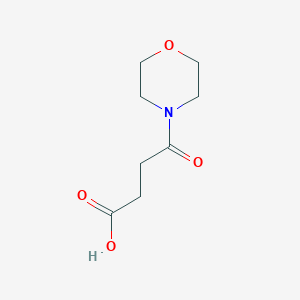

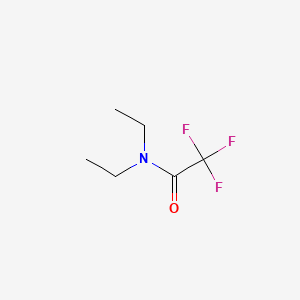

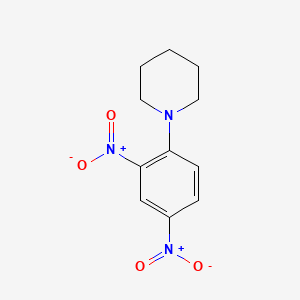

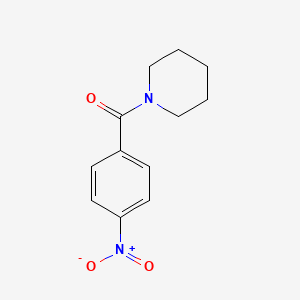

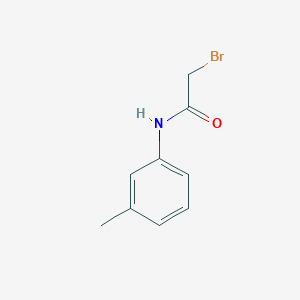

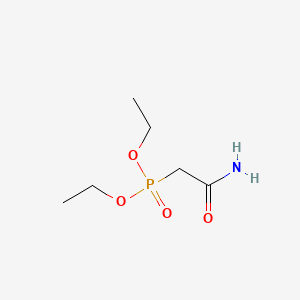

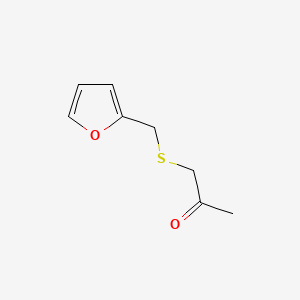

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

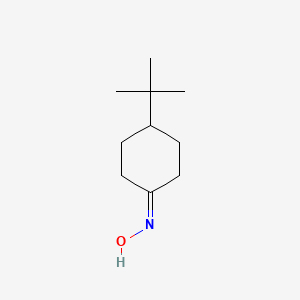

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is O-(4-Methoxybenzyl)hydroxylamine used for monosaccharide analysis?

A: Monosaccharides, due to their high hydrophilicity and poor ionization efficiency, pose a challenge for sensitive and accurate analysis using conventional methods like LC-MS/MS. O-(4-Methoxybenzyl)hydroxylamine (4-MOBHA) acts as a derivatizing agent, reacting with monosaccharides to form more hydrophobic and readily ionizable derivatives. [] This derivatization significantly improves their chromatographic separation, retention time, and detection sensitivity in LC-MS/MS analysis. []

Q2: How does O-(4-Methoxybenzyl)hydroxylamine compare to other similar reagents?

A: Research indicates that 4-MOBHA demonstrates superior derivatization efficiency for monosaccharides compared to six other hydroxylamine analogues tested. [] This higher efficiency makes it a preferred choice for enhancing the sensitivity and accuracy of monosaccharide analysis.

Q3: What are the advantages of using a deuterium-labeled 4-MOBHA (d3-4-MOBHA·HCl) in conjunction with 4-MOBHA?

A: The use of a paired derivatization approach with both 4-MOBHA and its deuterium-labeled counterpart, d3-4-MOBHA·HCl, offers a significant advantage. [] The d3-4-MOBHA·HCl serves as an internal standard, enabling more accurate and precise quantification of monosaccharides, especially within complex biological matrices. [] This approach helps to minimize variations and improve the reliability of the analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.